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Compound of Interest

Compound Name: 3-Ethyl-2-methyloctane

Cat. No.: B14551914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Ethyl-2-methyloctane, including Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data. Due to the absence of publicly available experimental spectra for this

specific compound, this guide presents predicted data based on established principles of

spectroscopy for aliphatic hydrocarbons. Detailed experimental protocols for acquiring such

data are also provided, along with a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 3-Ethyl-2-methyloctane.

These predictions are based on typical values for similar chemical environments in alkanes.[1]

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Ethyl-2-methyloctane
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

CH₃ (C1) ~ 0.8-0.9 Doublet 3H

CH₃ (C1') ~ 0.8-0.9 Triplet 3H

CH₃ (C8) ~ 0.8-0.9 Triplet 3H

CH (C2) ~ 1.5-1.7 Multiplet 1H

CH (C3) ~ 1.3-1.5 Multiplet 1H

CH₂ (C4) ~ 1.2-1.4 Multiplet 2H

CH₂ (C5) ~ 1.2-1.4 Multiplet 2H

CH₂ (C6) ~ 1.2-1.4 Multiplet 2H

CH₂ (C7) ~ 1.2-1.4 Multiplet 2H

CH₂ (C2') ~ 1.2-1.4 Multiplet 2H

Note: Protons on aliphatic alkyl groups are highly shielded and typically appear in the range of

0.7 to 1.5 ppm.[1]

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Ethyl-2-methyloctane
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Carbon Chemical Shift (δ, ppm)

C1 ~ 10-15

C1' ~ 10-15

C8 ~ 14

C2 ~ 30-35

C3 ~ 40-45

C4 ~ 25-30

C5 ~ 30-35

C6 ~ 20-25

C7 ~ 20-25

C2' ~ 20-25

Note: The chemical shifts of carbon atoms in alkanes are influenced by their local electronic

environment and substitution pattern.

Predicted Mass Spectrometry Data
The mass spectrum of 3-Ethyl-2-methyloctane is expected to show a molecular ion peak (M⁺)

at m/z = 156, corresponding to its molecular weight.[2] The fragmentation pattern will be

characteristic of a branched alkane, with common losses of alkyl fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of 3-Ethyl-2-methyloctane
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m/z Possible Fragment Ion Notes

156 [C₁₁H₂₄]⁺ Molecular Ion (M⁺)

141 [M - CH₃]⁺ Loss of a methyl radical

127 [M - C₂H₅]⁺ Loss of an ethyl radical

113 [M - C₃H₇]⁺ Loss of a propyl radical

99 [M - C₄H₉]⁺ Loss of a butyl radical

85 [M - C₅H₁₁]⁺ Loss of a pentyl radical

71 [M - C₆H₁₃]⁺ Loss of a hexyl radical

57 [C₄H₉]⁺
Butyl cation (often a prominent

peak)

43 [C₃H₇]⁺
Propyl cation (often a

prominent peak)

29 [C₂H₅]⁺ Ethyl cation

Note: Fragmentation in alkanes is initiated by the ionization of the molecule, followed by

cleavage of C-C bonds to form stable carbocations.[3] The relative abundance of the fragment

ions depends on their stability.

Experimental Protocols
NMR Spectroscopy
A general protocol for obtaining NMR spectra of an aliphatic hydrocarbon like 3-Ethyl-2-
methyloctane is as follows:

Sample Preparation:

Dissolve approximately 5-10 mg of the neat liquid sample, 3-Ethyl-2-methyloctane, in

about 0.6-0.7 mL of a deuterated solvent.

A common and suitable solvent for non-polar compounds like alkanes is deuterated

chloroform (CDCl₃). Other deuterated solvents such as deuterated benzene (C₆D₆) or
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deuterated dimethyl sulfoxide (DMSO-d₆) can also be used depending on the desired

solvent effect on chemical shifts.[4]

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-

resolved peaks.

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters

to set include the spectral width, number of scans, and relaxation delay. For a

straightforward alkane, a relatively small number of scans should be sufficient.

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C and its

lower gyromagnetic ratio, a larger number of scans and a longer acquisition time will be

necessary compared to ¹H NMR. Proton decoupling is typically used to simplify the

spectrum and improve signal-to-noise.

Mass Spectrometry
A general protocol for obtaining the mass spectrum of a volatile liquid like 3-Ethyl-2-
methyloctane is as follows:

Sample Preparation:

For a volatile liquid, direct injection into the mass spectrometer is often possible.

Alternatively, the sample can be dissolved in a volatile organic solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL.[5]
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Further dilution to the low µg/mL or ng/mL range may be necessary depending on the

sensitivity of the instrument.

Instrumentation and Ionization:

The sample is introduced into the ion source of the mass spectrometer. For a volatile, non-

polar compound, Electron Ionization (EI) is a common and effective ionization technique.

In EI, the sample molecules in the gas phase are bombarded with a high-energy electron

beam, causing the ejection of an electron to form a molecular ion (M⁺).

Mass Analysis and Detection:

The generated ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

The detector records the abundance of each ion, resulting in a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

unknown compound, such as 3-Ethyl-2-methyloctane.
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Caption: Workflow for Spectroscopic Analysis of 3-Ethyl-2-methyloctane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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